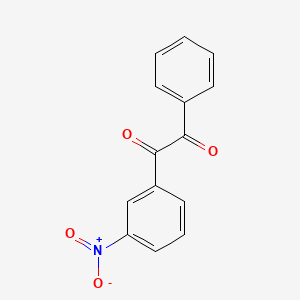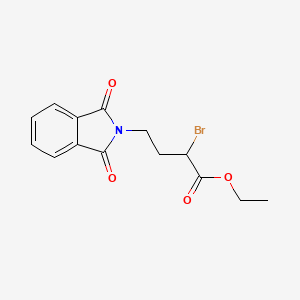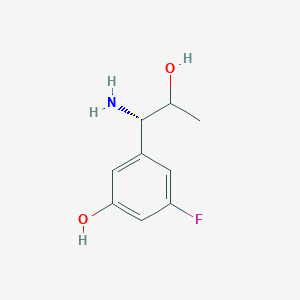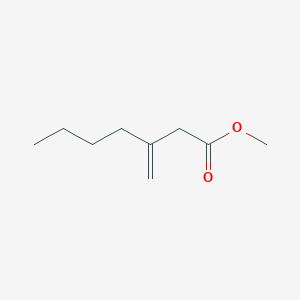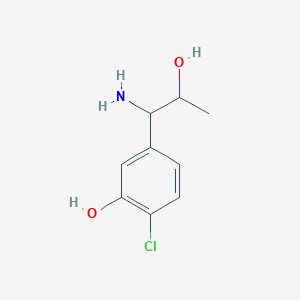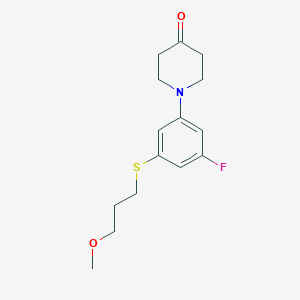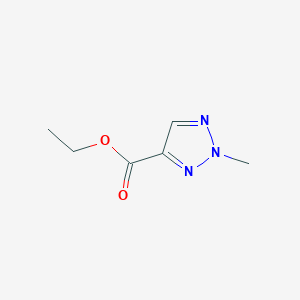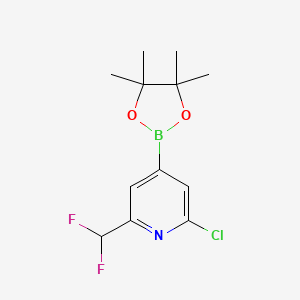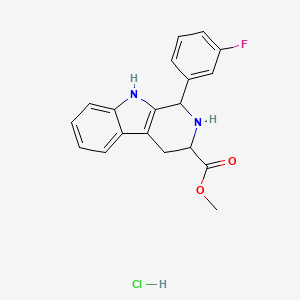![molecular formula C8H4F3NO4S B13039917 Benzo[d]isoxazol-3-yl trifluoromethanesulfonate](/img/structure/B13039917.png)
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazol-3-yl trifluoromethanesulfonate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions, such as room temperature . Another approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Cycloaddition Reactions: Isoxazole derivatives are known to undergo (3+2) cycloaddition reactions, often catalyzed by metals such as copper or ruthenium.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles like amines and alcohols, as well as metal catalysts for cycloaddition reactions. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex heterocyclic structures.
科学的研究の応用
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of proteins such as BRD4, which are associated with various diseases, including cancer and inflammation.
Materials Science: Isoxazole derivatives are explored for their potential use in the development of new materials with unique properties.
Biological Studies: The compound is used in studies to understand the biological activity of isoxazole derivatives, including their antimicrobial, antiviral, and anticancer properties.
作用機序
The mechanism of action of Benzo[d]isoxazol-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomains of the BRD4 protein, preventing the protein from interacting with acetylated lysine residues on histones. This inhibition can disrupt the regulation of gene transcription, leading to potential therapeutic effects in diseases like cancer .
類似化合物との比較
Similar Compounds
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: This compound has been studied for its anticonvulsant properties.
Uniqueness
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
特性
分子式 |
C8H4F3NO4S |
|---|---|
分子量 |
267.18 g/mol |
IUPAC名 |
1,2-benzoxazol-3-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4F3NO4S/c9-8(10,11)17(13,14)16-7-5-3-1-2-4-6(5)15-12-7/h1-4H |
InChIキー |
UWLVPSDZODSWRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NO2)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


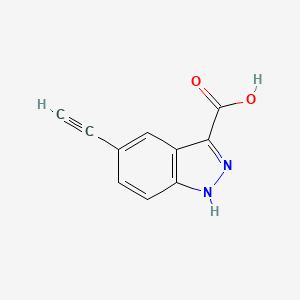
![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13039865.png)
